molecular formula C10H16O B13889462 Spiro[3.5]nonane-2-carbaldehyde CAS No. 1781072-80-7

Spiro[3.5]nonane-2-carbaldehyde

Cat. No.: B13889462
CAS No.: 1781072-80-7
M. Wt: 152.23 g/mol
InChI Key: MUDOKPRPXQMKPC-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-2-carbaldehyde: is a spirocyclic compound characterized by a unique bicyclic structure where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of spiro[3.5]nonane-2-carbaldehyde typically involves radical chemistry. One common method is the radical cyclization of appropriate precursors under specific conditions. For instance, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals are effective for the selective functionalization of unactivated C(sp3)–H bonds .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods may include continuous flow processes and the use of industrial-scale reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.5]nonane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary, but they often involve nucleophiles and appropriate catalysts.

Major Products:

    Oxidation: Spiro[3.5]nonane-2-carboxylic acid.

    Reduction: Spiro[3.5]nonane-2-methanol.

    Substitution: Various substituted spiro[3.5]nonane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Spiro[3.5]nonane-2-carbaldehyde is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. These compounds may exhibit interesting pharmacological properties, making them potential candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-2-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group and the stability provided by the spirocyclic structure. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Spiro[4.4]nonane-2-carbaldehyde
  • Spiro[5.5]undecane-2-carbaldehyde
  • Spiro[3.4]octane-2-carbaldehyde

Comparison: Spiro[3.5]nonane-2-carbaldehyde is unique due to its specific ring size and the position of the aldehyde group. Compared to spiro[4.4]nonane-2-carbaldehyde, it has a smaller ring size, which can influence its reactivity and stability. Spiro[5.5]undecane-2-carbaldehyde, with a larger ring, may exhibit different steric and electronic properties.

Properties

CAS No.

1781072-80-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[3.5]nonane-2-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-9-6-10(7-9)4-2-1-3-5-10/h8-9H,1-7H2

InChI Key

MUDOKPRPXQMKPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C2)C=O

Origin of Product

United States

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